molecular formula C10H5BrF6O B1333710 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone CAS No. 131805-94-2

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Cat. No. B1333710
CAS RN: 131805-94-2
M. Wt: 335.04 g/mol
InChI Key: ZEKBFXJTIAEUOF-UHFFFAOYSA-N
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Description

“1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” is a chemical compound that is part of a larger family of compounds that contain the 3,5-bis(trifluoromethyl)phenyl group . This group is often used in the synthesis of various pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of compounds containing the 3,5-bis(trifluoromethyl)phenyl group often involves reactions with other organic compounds . For example, one study describes the synthesis of a related compound, ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, through a biocatalytic process involving a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” would be expected to contain a phenyl ring substituted with two trifluoromethyl groups and a bromoethanone group . The exact structure would depend on the specific arrangement of these groups on the phenyl ring.


Chemical Reactions Analysis

The chemical reactions involving “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” would depend on the specific conditions and reactants present . For example, one study describes the reduction of a related compound, 3,5-bis(trifluoromethyl)acetophenone, under specific conditions to produce (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” would be expected to be similar to those of other compounds containing the 3,5-bis(trifluoromethyl)phenyl group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” would depend on its specific use. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate or a catalyst .

Safety and Hazards

Like many chemical compounds, “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” should be handled with care to avoid potential hazards . It may be toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled .

Future Directions

The future directions for research involving “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” could include further exploration of its potential uses in the synthesis of pharmaceuticals and other biologically active compounds . This could involve optimizing the conditions for its synthesis and exploring new reactions it can participate in .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBFXJTIAEUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371178
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

CAS RN

131805-94-2
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)phenacyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-bis(trifluoromethyl)acetophenone (50.0 g, 195.2 mmol) in acetic acid (200 mL) was added dropwise at 90° C. bromine (31.2 g, 195.2 mmol). After the initiation of the reaction (3-4 drops), the oil bath was removed and the mixture was stirred at room temperature for 1 h. To this mixture was added water (50 mL) and the mixture was concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer was separated and washed with saturated sodium hydrogen carbonate (250 mL×2), and saturated sodium chloride (250 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone (57.65 g, 88%) as a colorless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred suspension of 1 g (3.9 mmol) of 3,5-bis(trifluoromethyl)acetophenone (Lancaster, Windham, N.H., USA) in dry methanol (20 mL) and 1 g (15 mmol, 2.6 eq) of poly(4-vinyl pyridinium tribromide)(Aldrich, Milwaukee, Wis. , USA) was protected from moisture with dry nitrogen, and heated at reflux for 70 min. The polymer was filtered from the cooled solution and washed with methanol and twice with dichloromethane. The solvents were removed in vacuo to give 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one (1.2 g, 92%). 1H-NMR (DMSO-d6; 300 MHz) δ8.43 (m, 2H), 8.12 (m, 1H), 4.46 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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